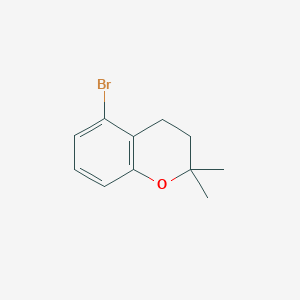

5-Bromo-2,2-dimethylchroman

CAS No.: 263903-19-1

Cat. No.: VC3274236

Molecular Formula: C11H13BrO

Molecular Weight: 241.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 263903-19-1 |

|---|---|

| Molecular Formula | C11H13BrO |

| Molecular Weight | 241.12 g/mol |

| IUPAC Name | 5-bromo-2,2-dimethyl-3,4-dihydrochromene |

| Standard InChI | InChI=1S/C11H13BrO/c1-11(2)7-6-8-9(12)4-3-5-10(8)13-11/h3-5H,6-7H2,1-2H3 |

| Standard InChI Key | CNWNDWHYOFPMGQ-UHFFFAOYSA-N |

| SMILES | CC1(CCC2=C(O1)C=CC=C2Br)C |

| Canonical SMILES | CC1(CCC2=C(O1)C=CC=C2Br)C |

Introduction

Chemical Identity and Properties

5-Bromo-2,2-dimethylchroman is characterized by a specific chemical structure featuring a bromine atom at the 5-position of the benzene ring and two methyl groups at the 2-position of the heterocyclic oxygen-containing ring. The compound's key chemical and physical properties are summarized in the following table:

| Property | Value |

|---|---|

| Common Name | 5-Bromo-2,2-dimethylchroman |

| Synonyms | 5-bromo-2,2-dimethyl-3,4-dihydro-2H-chromene; 2H-1-Benzopyran, 5-bromo-3,4-dihydro-2,2-dimethyl- |

| CAS Registry Number | 263903-19-1 |

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.12 g/mol |

| Recommended Storage | 2-8°C |

The compound features a heterocyclic structure with a benzene ring fused to a saturated oxygen-containing pyran ring. The bromine substituent at the 5-position and the two methyl groups at the 2-position provide specific reactivity profiles that make this compound valuable in organic synthesis .

Related Compounds and Structural Analogs

Relationship to 6-Bromo-2,2-dimethylchroman-4-amine hydrochloride

A closely related compound to 5-Bromo-2,2-dimethylchroman is 6-Bromo-2,2-dimethylchroman-4-amine hydrochloride (CAS: 1172392-47-0). This analog differs in several important structural aspects, as detailed in the comparative table below:

| Feature | 5-Bromo-2,2-dimethylchroman | 6-Bromo-2,2-dimethylchroman-4-amine hydrochloride |

|---|---|---|

| Bromine Position | 5-position of benzene ring | 6-position of benzene ring |

| 4-Position Substituent | None (hydrogen) | Amine group |

| Form | Free base | Hydrochloride salt |

| Molecular Formula | C₁₁H₁₃BrO | C₁₁H₁₅BrClNO |

| Molecular Weight | 241.12 g/mol | 292.60 g/mol |

The 6-Bromo-2,2-dimethylchroman-4-amine hydrochloride is part of the chroman family, which includes a wide range of biologically active molecules. Research has shown that chroman derivatives broadly exhibit various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Other Brominated Compounds

While structurally distinct from 5-Bromo-2,2-dimethylchroman, other brominated compounds mentioned in research may share similar synthetic approaches or applications:

-

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid - A key intermediate for synthesizing SGLT2 inhibitors used in diabetes therapy

-

5-bromo-2-chloropyrimidine - An important intermediate in pharmaceutical synthesis

-

5-bromo-2,5-dimethyl-hexan-2-ol - Another brominated compound with potential applications in organic synthesis

These compounds illustrate the broader importance of brominated intermediates in pharmaceutical and fine chemical synthesis.

Research and Development Considerations

The development and utilization of 5-Bromo-2,2-dimethylchroman in pharmaceutical research presents several considerations:

Synthetic Challenges

Key challenges in working with this compound may include:

-

Achieving regioselective bromination at the specific 5-position

-

Developing scalable, cost-effective synthesis methods

-

Optimizing reactions that utilize the bromine functional group for further transformations

Future Research Directions

Potential areas for future research involving 5-Bromo-2,2-dimethylchroman include:

-

Development of more efficient and environmentally friendly synthetic routes

-

Exploration of structure-activity relationships in derivatives

-

Application in combinatorial chemistry and library development

-

Investigation of specific biological targets and mechanisms

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume